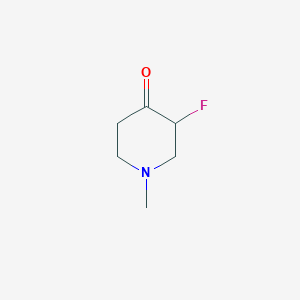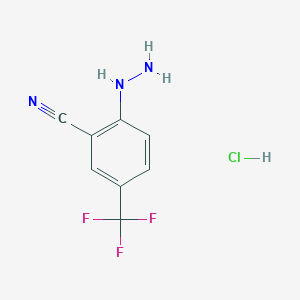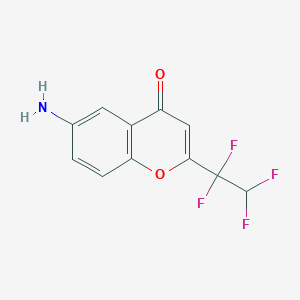
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one is a fluorinated chromone derivative with the molecular formula C11H7F4NO2 and a molecular weight of 261.17 g/mol . This compound is of interest due to its unique chemical structure, which includes both an amino group and a tetrafluoroethyl group attached to a chromone backbone. These structural features confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 1,1,2,2-tetrafluoroethylamine.
Formation of Chromone Backbone: The chromone backbone is formed through a cyclization reaction, often involving the use of a base such as sodium hydroxide or potassium carbonate.
Introduction of Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where 1,1,2,2-tetrafluoroethylamine reacts with the chromone intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone backbone to dihydrochromones or other reduced forms.
Substitution: The amino group and tetrafluoroethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromone derivatives.
Scientific Research Applications
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways due to its unique fluorinated structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tetrafluoroethyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromone: A closely related compound with similar structural features.
2-(1,1,2,2-Tetrafluoroethyl)chromone: Lacks the amino group but retains the tetrafluoroethyl group.
6-Amino-2-(1,1,2,2-tetrafluoroethyl)benzopyran: A benzopyran derivative with similar functional groups.
Uniqueness
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one is unique due to the presence of both an amino group and a tetrafluoroethyl group on the chromone backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7F4NO2 |
|---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
6-amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
InChI |
InChI=1S/C11H7F4NO2/c12-10(13)11(14,15)9-4-7(17)6-3-5(16)1-2-8(6)18-9/h1-4,10H,16H2 |
InChI Key |
MVZOFMNAQJOMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=C(O2)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


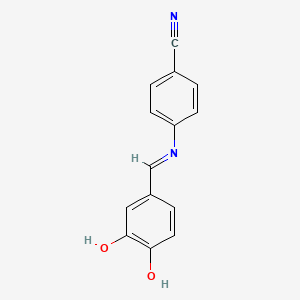
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
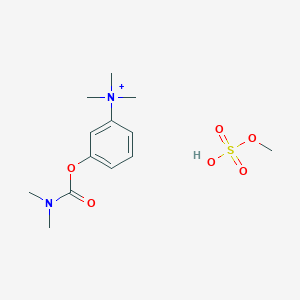

![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451014.png)
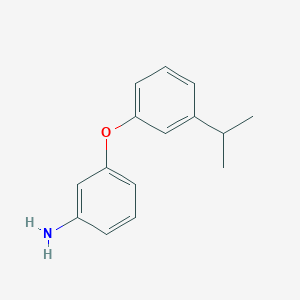
![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
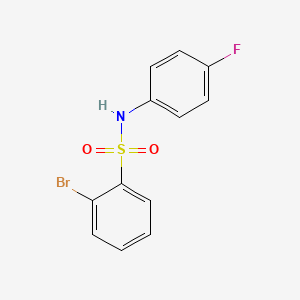
![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
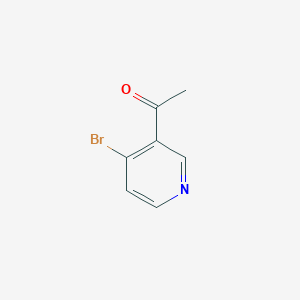
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
